Superior Glycemic Control and Weight Loss in Diet-Induced Obesity (DIO) Mice vs. Salicylate and Metformin
In a head-to-head preclinical comparison in diet-induced obese (DIO) mice, SANA (200 mg/kg/day, oral) promoted greater weight loss and superior glycemic control compared to both salicylate (200 mg/kg/day) and metformin (300 mg/kg/day) over a 3-week treatment period [1]. SANA-treated mice showed significant reduction in body weight, improved glucose tolerance indistinguishable from lean controls, and lower insulin levels, while salicylate-treated mice exhibited inferior glucose tolerance outcomes [1].
| Evidence Dimension | Glycemic control and weight loss efficacy |
|---|---|
| Target Compound Data | SANA 200 mg/kg/day: significant weight loss, glucose tolerance restored to lean-control levels, decreased insulin levels and HOMA-IR |
| Comparator Or Baseline | Salicylate 200 mg/kg/day: inferior glucose tolerance vs. SANA; Metformin 300 mg/kg/day: less effective than SANA in glycemic control |
| Quantified Difference | SANA significantly outperformed both salicylate and metformin in glycemic control (Fig. 3l–o) at equivalent or lower doses |
| Conditions | C57BL/6 mice, 5-week high-fat diet (HFD)-induced DIO, 3-week oral treatment, ad libitum access to HFD |
Why This Matters
This direct comparison demonstrates that SANA is not merely an improved salicylate analog but a mechanistically distinct molecule with therapeutic efficacy exceeding both the parent scaffold and a standard-of-care diabetes drug, justifying its selection for obesity and metabolic research programs.
- [1] Cal K, Leyva A, Rodríguez-Duarte J, et al. A nitroalkene derivative of salicylate, SANA, induces creatine-dependent thermogenesis and promotes weight loss. Nat Metab. 2025;7(8):1550–1569. (Fig. 3l–o; lines 233-236) View Source
